![molecular formula C10H19N B14397413 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-60-3](/img/structure/B14397413.png)
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a heterocyclic compound that features a cyclopentane ring fused to a pyridine ring. This compound is part of a broader class of bioactive natural products and synthetic analogs that exhibit a range of biological activities. The unique structure of this compound makes it a valuable target for synthetic organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a diastereoselective strategy involving a Pd/Au-relay catalyzed reaction. This method utilizes (Z)-1-iodo-1,6-diene and alkyne as starting materials, which undergo sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 to achieve excellent diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopentane or pyridine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure is similar to that of natural products, making it useful in studying biological pathways and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially modulating their activity. For example, derivatives of this compound have been studied for their ability to inhibit protease-activated receptor 1 (PAR1), which plays a role in thrombotic cardiovascular events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine: A conformationally restricted GABA analogue with similar structural features.
Cyclopenta[d]thieno[2,3-b]pyridines: Compounds with a fused thiophene ring, exhibiting anti-inflammatory and other biological activities.
Uniqueness
2,4-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific substitution pattern and the presence of both cyclopentane and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
87401-60-3 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,4-dimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-8-6-11(2)7-9-4-3-5-10(8)9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
LPGHOCARIMVINE-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC2C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
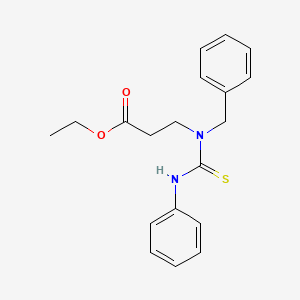
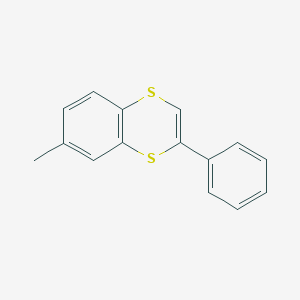
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)

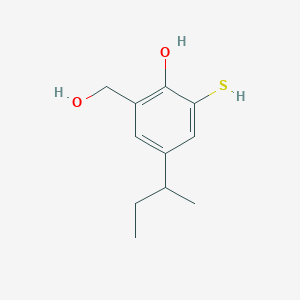
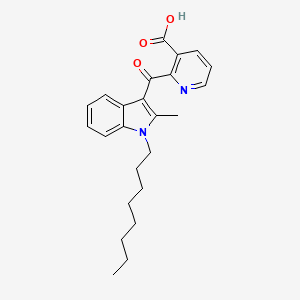
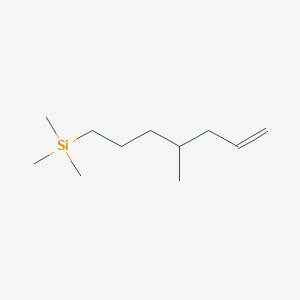

![1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14397400.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
diphenyl-](/img/structure/B14397419.png)
